molecular formula C17H20N2O2 B5853372 N-[2-(4-morpholinyl)ethyl]-1-naphthamide

N-[2-(4-morpholinyl)ethyl]-1-naphthamide

カタログ番号 B5853372
分子量: 284.35 g/mol
InChIキー: SXRCXDSUNRVPOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-morpholinyl)ethyl]-1-naphthamide, commonly known as Nafamostat, is a synthetic serine protease inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. Nafamostat was first synthesized in 1970 by Ono Pharmaceutical Co. Ltd. in Japan and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

作用機序

Nafamostat acts as a serine protease inhibitor and inhibits the activity of various proteases such as thrombin, trypsin, and plasmin. It also inhibits the activation of coagulation factors and the production of inflammatory cytokines, thereby reducing the risk of thrombosis and inflammation.
Biochemical and Physiological Effects:
Nafamostat has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit platelet aggregation, reduce fibrinogen levels, and inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Nafamostat has also been shown to have a protective effect on endothelial cells, reducing the risk of vascular damage.

実験室実験の利点と制限

One of the main advantages of using Nafamostat in lab experiments is its high specificity for serine proteases, which makes it an excellent tool for studying the role of proteases in various biological processes. However, one limitation of using Nafamostat is its potential to inhibit other proteases that are not the target of the experiment, which can lead to unintended effects.

将来の方向性

There are several potential future directions for the use of Nafamostat in research and clinical applications. One area of interest is the use of Nafamostat as a potential treatment for COVID-19, as it has been shown to inhibit the replication of the SARS-CoV-2 virus in vitro. Other potential applications include the treatment of thrombotic disorders, sepsis, and inflammatory diseases. Further research is needed to fully understand the potential therapeutic applications of Nafamostat and to develop more effective formulations for clinical use.
Conclusion:
N-[2-(4-morpholinyl)ethyl]-1-naphthamide, or Nafamostat, is a synthetic serine protease inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are some limitations to its use in lab experiments, Nafamostat remains a promising candidate for the treatment of a range of diseases and disorders. Further research is needed to fully understand its potential applications and to develop more effective formulations for clinical use.

合成法

The synthesis of Nafamostat involves the reaction of 1-naphthylamine with 2-chloroethylmorpholine hydrochloride in anhydrous toluene to form N-[2-(4-morpholinyl)ethyl]-1-naphthylamine. This intermediate is then acylated with chloroacetyl chloride in the presence of triethylamine to yield N-[2-(4-morpholinyl)ethyl]-1-naphthamide, which is the final product.

科学的研究の応用

Nafamostat has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anticoagulant, anti-inflammatory, and antiviral properties, making it a promising candidate for the treatment of thrombotic disorders, sepsis, and viral infections.

特性

IUPAC Name

N-(2-morpholin-4-ylethyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(18-8-9-19-10-12-21-13-11-19)16-7-3-5-14-4-1-2-6-15(14)16/h1-7H,8-13H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRCXDSUNRVPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Morpholinoethyl)-1-naphthamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。